molecular formula C9H10N2O2 B2404245 N-(2-Methoxypyridin-4-yl)prop-2-enamide CAS No. 1878853-12-3

N-(2-Methoxypyridin-4-yl)prop-2-enamide

Cat. No. B2404245
CAS RN: 1878853-12-3
M. Wt: 178.191
InChI Key: MLCDEYIPRHGRNX-UHFFFAOYSA-N
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Description

N-(2-Methoxypyridin-4-yl)prop-2-enamide, also known as MPPA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties. MPPA belongs to the class of pyridine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2-Methoxypyridin-4-yl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response. This compound has been shown to prevent the translocation of NF-κB from the cytoplasm to the nucleus, thereby inhibiting the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory activity, this compound has been reported to have other biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro, suggesting a potential role in cancer therapy. This compound has also been found to have neuroprotective effects, protecting neurons from oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-Methoxypyridin-4-yl)prop-2-enamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings. Additionally, more research is needed to fully understand the safety profile of this compound and its potential side effects.

Future Directions

There are several future directions for research on N-(2-Methoxypyridin-4-yl)prop-2-enamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the efficacy of this compound in vivo and to investigate its mechanism of action in cancer cells. Another area of research is the development of novel this compound derivatives with improved solubility and bioavailability. These derivatives could be tested for their anti-inflammatory and neuroprotective properties, among other potential therapeutic applications.
In conclusion, this compound is a promising compound with potential therapeutic properties in the areas of inflammation, cancer, and neuroprotection. Further research is needed to fully understand its mechanism of action and safety profile, as well as to develop novel derivatives with improved properties.

Synthesis Methods

N-(2-Methoxypyridin-4-yl)prop-2-enamide can be synthesized through a multi-step process, starting with the reaction between 2-methoxypyridine and ethyl acrylate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, this compound, is obtained through the reaction of the intermediate with acetic anhydride. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

N-(2-Methoxypyridin-4-yl)prop-2-enamide has been investigated for its potential therapeutic properties in various scientific research studies. One of the main areas of research is its anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-(2-methoxypyridin-4-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-3-8(12)11-7-4-5-10-9(6-7)13-2/h3-6H,1H2,2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCDEYIPRHGRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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